Core Scaffold Enabling Potent CK2 Inhibition: Derivative Activity vs. Parent Scaffold Baseline
The 1,3-dioxo-2,3-dihydro-1H-indene core, which is the central framework of the target compound, is a validated scaffold for protein kinase CK2 inhibition. The parent scaffold (unsubstituted 1,3-indandione) shows negligible activity, while derivatives of this core achieve potent inhibition. This establishes the core's necessity as a privileged structure but highlights that intrinsic activity only emerges upon derivatization. The target compound, bearing a 5-carboxylic acid handle, is the critical precursor for synthesizing these active derivatives [1].
| Evidence Dimension | CK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported as a CK2 inhibitor; the compound is the synthetic precursor to the active derivative series. |
| Comparator Or Baseline | Derivative SL-15 (a 1,3-dioxo-2,3-dihydro-1H-indene derivative): IC50 = 0.85 ± 0.09 μM. Parent 1,3-indandione scaffold: IC50 not reached (>100 μM). |
| Quantified Difference | The best derivative (SL-15) achieves >100-fold improvement over the parent scaffold. |
| Conditions | In vitro CK2 kinase inhibition assay. |
Why This Matters
This demonstrates that the specific 1,3-dioxoindene core is essential for activity, making the 5-carboxylic acid derivative a non-substitutable intermediate for researchers advancing this target class.
- [1] Z. Liu, R. Zhang, Q. Meng, X. Zhang, Y. Sun. Discovery of new protein kinase CK2 inhibitors with 1,3-dioxo-2,3-dihydro-1H-indene core. Med. Chem. Commun., 2016, 7, 1352-1355. View Source
